HTS01037: A Small Molecule Antagonist of Adipocyte Fatty Acid-Binding Protein (FABP4/aP2)
HTS01037: A Small Molecule Antagonist of Adipocyte Fatty Acid-Binding Protein (FABP4/aP2)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
HTS01037 is a small molecule inhibitor that primarily targets the Adipocyte Fatty Acid-Binding Protein (AFABP), also known as aP2 or FABP4.[1][2] It functions as a competitive antagonist, inhibiting the binding of fatty acids and disrupting protein-protein interactions mediated by FABP4.[1][2] This technical guide provides a comprehensive overview of HTS01037, including its mechanism of action, quantitative binding data, detailed experimental protocols, and its effects on key signaling pathways. The information presented is intended to support researchers and professionals in the fields of drug discovery and metabolic disease.
Introduction to HTS01037 and its Primary Target
HTS01037 was identified through a chemical library screening as a pharmacological ligand capable of displacing the fluorescent probe 1-anilinonaphthalene 8-sulfonic acid (1,8-ANS) from the lipid-binding cavity of FABP4.[2] Its primary target, FABP4, is a member of the intracellular lipid-binding protein family that plays a crucial role in fatty acid trafficking and signaling.[2][3] FABP4 is highly expressed in adipocytes and macrophages, linking lipid metabolism to inflammatory and metabolic pathways.[2][3] Disruption of FABP4 function has been shown to improve insulin sensitivity and protect against atherosclerosis, making it a compelling target for therapeutic intervention in metabolic diseases and obesity-related cancers.[2][4][5]
Mechanism of Action
HTS01037 exerts its effects through a dual mechanism:
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Inhibition of Fatty Acid Binding: The X-ray crystal structure of HTS01037 bound to FABP4 reveals that it occupies the same lipid-binding cavity as long-chain fatty acids.[2] By competitively binding to this pocket, HTS01037 prevents the uptake and trafficking of endogenous fatty acid ligands.
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Antagonism of Protein-Protein Interactions: HTS01037 acts as a competitive antagonist of the protein-protein interaction between FABP4 and Hormone-Sensitive Lipase (HSL).[1][2] This interaction is critical for the regulation of lipolysis in adipocytes.
Notably, HTS01037 does not activate the peroxisome proliferator-activated receptor gamma (PPARγ), a key nuclear receptor involved in lipid metabolism and inflammation.[1][2]
Quantitative Data
The binding affinity of HTS01037 for various Fatty Acid-Binding Proteins has been determined through ligand displacement assays. The data highlights its selectivity for FABP4.
| Target Protein | Binding Affinity (Ki) | Reference |
| AFABP/aP2 (FABP4) | 0.67 ± 0.18 µM | [2] |
| Heart FABP (FABP3) | 9.1 µM | [6] |
| Intestinal FABP | > 10 µM | [2] |
| Liver FABP | > 10 µM | [2] |
| Epithelial FABP (FABP5) | 3.4 µM | [6] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of HTS01037.
Ligand Binding Assay (Fluorescence Displacement)
This assay quantifies the ability of HTS01037 to displace a fluorescent ligand from the FABP binding pocket.
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Materials:
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Recombinant FABP protein
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1-anilinonaphthalene 8-sulfonic acid (1,8-ANS)
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HTS01037
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Assay Buffer: 25 mM Tris-HCl, pH 7.4
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Fluorescence spectrophotometer
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-
Protocol:
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Prepare a 5 µM solution of 1,8-ANS in the assay buffer.
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Add a fixed concentration of recombinant FABP protein to the 1,8-ANS solution.
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Measure the baseline fluorescence enhancement resulting from 1,8-ANS binding to the protein.
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Titrate increasing concentrations of HTS01037 into the protein-ANS complex.
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Measure the decrease in fluorescence at each concentration of HTS01037.
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Calculate the Ki value using non-linear regression analysis of the displacement curve.
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Adipocyte Lipolysis Assay
This cell-based assay measures the effect of HTS01037 on the breakdown of triglycerides in adipocytes.
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Materials:
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3T3-L1 preadipocytes
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DMEM with 10% FBS
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Differentiation medium (DMEM, 10% FBS, 1 µM dexamethasone, 500 µM 3-isobutyl-l-methyxanthine, 5 µg/ml insulin)
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HTS01037
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Glycerol assay kit
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-
Protocol:
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.
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Treat the mature adipocytes with varying concentrations of HTS01037 or vehicle control for a specified period.
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Induce lipolysis using an appropriate stimulus (e.g., isoproterenol).
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Collect the culture medium.
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Measure the concentration of glycerol released into the medium using a commercial glycerol assay kit.
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Normalize the glycerol concentration to the total protein content of the cells.
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Macrophage Inflammation Assay
This assay assesses the anti-inflammatory effects of HTS01037 in macrophages.
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Materials:
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THP-1 human monocytic cells or primary macrophages
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RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
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HTS01037
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ELISA kit for measuring cytokines (e.g., MCP-1)
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-
Protocol:
-
Culture and differentiate THP-1 monocytes into macrophage-like cells.
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Pre-treat the macrophages with different concentrations of HTS01037 for 1 hour.
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Stimulate the cells with LPS (e.g., 50 ng/ml) for 3 hours to induce an inflammatory response.
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Collect the cell culture supernatants.
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Measure the concentration of pro-inflammatory cytokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), in the supernatants using an ELISA kit.
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In Vivo Tumor Growth Inhibition Studies
These experiments evaluate the anti-cancer efficacy of HTS01037 in animal models.
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Materials:
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Immunocompromised or syngeneic mice
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Pancreatic ductal adenocarcinoma (PDAC) cell lines (e.g., KPC cells)
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HTS01037 formulated for injection
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Calipers for tumor measurement
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-
Protocol:
-
Establish subcutaneous or orthotopic tumors by injecting PDAC cells into the mice.
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Once tumors are established, randomize the mice into treatment and control groups.
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Administer HTS01037 (e.g., 1.5 or 5 mg/kg) or vehicle control intraperitoneally at specified intervals.[5][7]
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Monitor tumor growth by measuring tumor volume with calipers regularly.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of EMT and stemness).
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Signaling Pathways and Molecular Interactions
HTS01037 modulates several key signaling pathways, primarily through its inhibition of FABP4.
Inhibition of Lipolysis and Inflammatory Signaling
By blocking the interaction between FABP4 and HSL, HTS01037 inhibits lipolysis in adipocytes. In macrophages, HTS01037 treatment leads to a reduction in LPS-stimulated inflammation, which is associated with attenuated NFκB signaling.[1]
Caption: HTS01037 inhibits lipolysis and inflammation.
Anti-Cancer Signaling in Pancreatic Ductal Adenocarcinoma (PDAC)
In the context of pancreatic cancer, FABP4 promotes tumor progression by enhancing invasive potency, epithelial-mesenchymal transition (EMT), and cancer stemness markers, which are associated with the upregulation of the transcription factor ZEB1.[4][5][7] HTS01037 has been shown to suppress these effects.
Caption: HTS01037 suppresses PDAC progression and metastasis.
Experimental Workflow for In Vivo Efficacy
The following diagram illustrates the general workflow for assessing the in vivo anti-tumor activity of HTS01037.
Caption: Workflow for in vivo HTS01037 efficacy studies.
Conclusion
HTS01037 is a valuable research tool for investigating the roles of FABP4 in metabolic and oncogenic pathways. Its well-characterized mechanism of action and demonstrated efficacy in preclinical models of inflammation and cancer provide a strong foundation for further drug development efforts. The data and protocols presented in this guide are intended to facilitate future research into HTS01037 and the therapeutic potential of FABP4 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic functions of FABPs— mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
